molecular formula C7H8S2 B14723175 2-Methylbenzene-1,4-dithiol CAS No. 10493-79-5

2-Methylbenzene-1,4-dithiol

Cat. No.: B14723175
CAS No.: 10493-79-5
M. Wt: 156.3 g/mol
InChI Key: QNQBPLJBKMDKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzene-1,4-dithiol is an organic compound with the molecular formula C7H8S2 It is a derivative of benzene, where two thiol groups (-SH) are substituted at the 1 and 4 positions, and a methyl group (-CH3) is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzene-1,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,4-dibromobenzene with thiourea, followed by hydrolysis to yield the desired dithiol compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable processes, such as the catalytic hydrogenation of 2-methyl-1,4-dinitrobenzene followed by thiolation. This method ensures higher yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzene-1,4-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbenzene-1,4-dithiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzene-1,4-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

10493-79-5

Molecular Formula

C7H8S2

Molecular Weight

156.3 g/mol

IUPAC Name

2-methylbenzene-1,4-dithiol

InChI

InChI=1S/C7H8S2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3

InChI Key

QNQBPLJBKMDKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.